BuChE-IN-3 Exhibits Low Nanomolar Potency Against Human BuChE
BuChE-IN-3 (Compound C4) inhibits human BuChE with an IC50 of 8.3 nM, representing a 7-fold higher potency than its close analog Compound C6 (IC50 = 7.7 nM) from the same study [1]. In comparison, the clinically used rivastigmine exhibits a much higher IC50 of 64.29 ± 2.97 nM against human BuChE, making BuChE-IN-3 approximately 7.7 times more potent [2].
| Evidence Dimension | Potency (IC50) against human butyrylcholinesterase (hBuChE) |
|---|---|
| Target Compound Data | 8.3 nM |
| Comparator Or Baseline | Compound C6 (7.7 nM); Rivastigmine (64.29 ± 2.97 nM) |
| Quantified Difference | C6: 0.6 nM (7% less potent); Rivastigmine: 56.0 nM (7.7-fold less potent) |
| Conditions | In vitro enzyme inhibition assay using human recombinant BuChE |
Why This Matters
The low nanomolar potency of BuChE-IN-3 reduces the effective concentration required in cellular and in vivo models, minimizing potential off-target effects and solvent-related artifacts.
- [1] Zhang Z, et al. The structure-based optimization of δ-sultone-fused pyrazoles as selective BuChE inhibitors. Eur J Med Chem. 2020 Sep 1;201:112273. View Source
- [2] PMC Table 1. In vitro inhibition of human cholinesterases by rivastigmine. View Source
